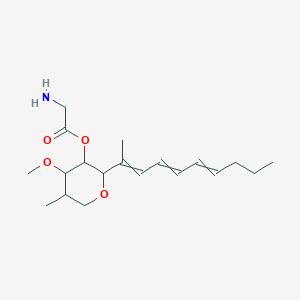![molecular formula C14H16Cl2N2O B14083140 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B14083140.png)
4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound that belongs to the dibenzooxepine family This compound is characterized by its unique tricyclic structure, which includes an oxepine ring fused with two benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: Industrial production of this compound often employs copper-catalyzed reactions. For instance, a one-pot synthesis involving the copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles has been reported. This method is advantageous due to its simplicity and the availability of starting materials .
化学反应分析
Types of Reactions: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted dibenzooxepine derivatives, which can exhibit different pharmacological activities .
科学研究应用
4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a calcium channel antagonist, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the calcium channels, thereby modulating their activity .
相似化合物的比较
Dibenzo[b,f][1,4]oxazepine: Shares a similar tricyclic structure but differs in the presence of an oxazepine ring.
Dibenzo[b,e][1,4]oxazepine: Another isomeric form with distinct pharmacological properties.
Dibenzo[c,f][1,2]oxazepine: Differentiated by the position of the oxepine ring.
Uniqueness: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of diamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
属性
分子式 |
C14H16Cl2N2O |
|---|---|
分子量 |
299.2 g/mol |
IUPAC 名称 |
1,11a-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-7,14H,8,15-16H2;2*1H |
InChI 键 |
CKLVVNQASUJZDX-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(=C(C=C1N)N)C=CC3=CC=CC=C3O2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)


![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
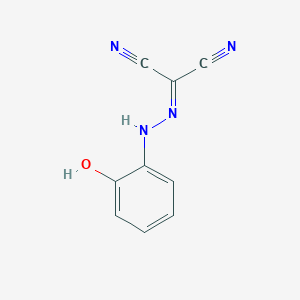
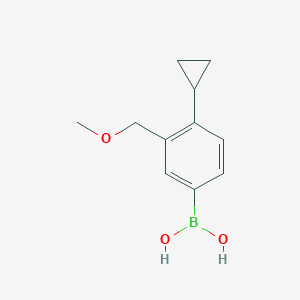
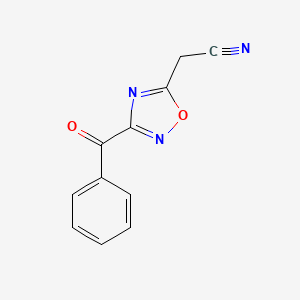
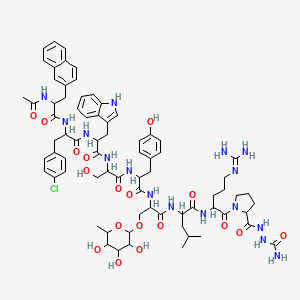
![4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B14083117.png)
![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)
![1-(4-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083130.png)

